3-氰基苯丙酸

货号 B2827835

CAS 编号:

42287-97-8

分子量: 175.187

InChI 键: GZVGDSHPRRFWFQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

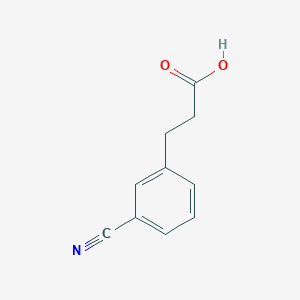

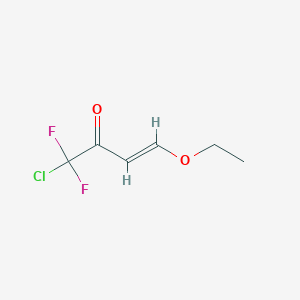

3-Cyanobenzenepropanoic acid is a chemical compound with the CAS Number: 42287-97-8. It has a molecular weight of 175.19 and its IUPAC name is 3-(3-cyanophenyl)propanoic acid .

Molecular Structure Analysis

The molecular formula of 3-Cyanobenzenepropanoic acid is C10H9NO2 . Its InChI Code is 1S/C10H9NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6H,4-5H2,(H,12,13) and the InChI key is GZVGDSHPRRFWFQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Cyanobenzenepropanoic acid is a solid at room temperature . It is sealed and stored in a dry room . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the current literature.科学研究应用

检测和分析

- 3-氰基苯丙酸在与离子检测相关的应用中显示出潜力。一种基于六苯基苯的受体(形成荧光球形聚集体)可以在水性介质中检测氰化物离子,通过亲核加成展示比率响应。这种方法为氰化物离子检测提供了一种简单、便携且低成本的方法 (Pramanik, Bhalla, & Kumar, 2014)。

环境和水处理

- 在环境研究中,3-氰基苯丙酸相关化合物已被用于开发从水样中提取重金属的吸附剂。例如,癸酸包覆的 Fe3O4 纳米颗粒展示了对水中痕量重金属的有效提取和测定,展示了其环境应用潜力 (Faraji 等人,2010)。

药物研究

- 对与 3-氰基苯丙酸结构相似的化合物的两性离子水合物的研究有助于了解药物化合物的稳定性和转化途径。这项研究有助于了解温度、水分活度和 pH 值等不同条件如何影响药物的固态稳定性和转化 (Braun 等人,2015)。

合成和催化

- 3-氰基苯丙酸衍生物参与合成和催化。例如,2-氰基苯基硼酸与炔烃或烯烃反应生成取代的茚满酮或茚酮,突出了其在通过分子内亲核加成创建环状骨架中的作用 (Miura & Murakami, 2005)。

染料去除

- 在染料去除领域,甲基丙氨基丙酸酯包覆的 Fe3O4@SiO2 纳米颗粒已被用于从水溶液中去除酸性红 114。这证明了 3-氰基苯丙酸衍生物在水处理和净化过程中的适用性 (Galangash 等人,2016)。

安全和危害

属性

IUPAC Name |

3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVGDSHPRRFWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanobenzenepropanoic acid | |

Synthesis routes and methods I

Procedure details

A solution of 3-cyano-cinnamic acid (11.5 g) in water (200 ml) and 2M sodium hydroxide solution (35 ml) was hydrogenated at 60 psi over 10% palladium on charcoal for 1.5 hours. The catalyst was filtered off and the filtrate was acidified with 2M hydrochloric acid to precipitate the product as a white solid, m.p. 103° C.

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

To 200 ml of a solution of 20.0 g potassium carbonate in 250 ml water, 15 g of 3-cyanocinnamic acid was added; the resulting mixture was heated until all the acid was in solution. The solution was cooled and filtered and rinsed with water to 250 ml total volume. Then 0.95 g of 10% palladium on carbon was added and the solution was hydrogenated at 8.5 psi for two hours. The reaction mixture was filtered, and then acidified to a pH of about 1 by the dropwise addition of concentrated hydrochloric acid, being careful to avoid too much foaming. The mixture was chilled in an ice bath and filtered to collect the precipitated product acid. The precipitate was rinsed several times with cold water and dried overnight, to give 13 g of the above-identified product as a solid, melting point 95° C.

[Compound]

Name

solution

Quantity

200 mL

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2827754.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827756.png)

![6-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B2827757.png)

![3-(2-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2827766.png)

![1-(2-Allylphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2827767.png)

![N-(2,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2827768.png)

![2-((4-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2827770.png)

![7-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2827772.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2827774.png)

![3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone](/img/structure/B2827775.png)